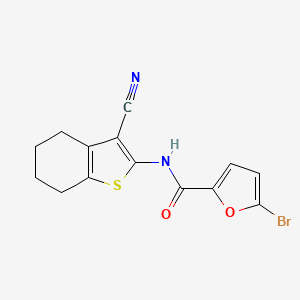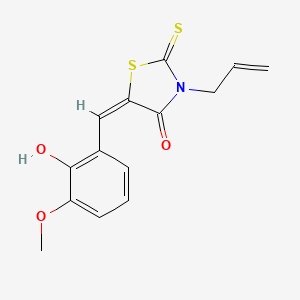![molecular formula C21H24N4O2S B5012749 N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5012749.png)
N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea, commonly known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU belongs to the class of thiadiazole urea compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BPTU is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. BPTU has been found to inhibit the activity of protein kinase C, which plays a key role in cell proliferation and survival. BPTU has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In addition, BPTU has been found to activate the peroxisome proliferator-activated receptor gamma, which plays a key role in the regulation of lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects
BPTU has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant activity, BPTU has been found to exhibit anti-hypertensive activity, making it a promising candidate for the treatment of hypertension. BPTU has also been found to exhibit anti-fibrotic activity, making it a potential candidate for the treatment of fibrotic diseases, such as liver fibrosis and pulmonary fibrosis.
Advantages and Limitations for Lab Experiments
BPTU has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. BPTU also exhibits a range of biochemical and physiological effects, making it a versatile tool for studying a variety of biological processes. However, there are also some limitations to using BPTU in lab experiments. BPTU has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of BPTU is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of BPTU. One promising direction is the development of BPTU derivatives with improved potency and selectivity. Another direction is the study of the mechanism of action of BPTU, which could lead to the development of new drugs targeting the same pathways. Finally, the study of the pharmacokinetics and pharmacodynamics of BPTU could lead to the development of more effective dosing regimens for the compound.
Synthesis Methods
BPTU can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-sec-butylphenol with chloromethyl methyl ether, followed by the reaction of the resulting product with thiosemicarbazide. The resulting thiadiazole intermediate is then reacted with 4-methylphenyl isocyanate to yield BPTU. The synthesis of BPTU has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
BPTU has been studied extensively for its potential applications in scientific research. One of the most promising applications of BPTU is in the field of cancer research. BPTU has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. BPTU has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, BPTU has been found to exhibit anti-inflammatory and anti-oxidant activity, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-[5-[(4-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-15(3)16-7-11-18(12-8-16)27-13-19-24-25-21(28-19)23-20(26)22-17-9-5-14(2)6-10-17/h5-12,15H,4,13H2,1-3H3,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFCNZZSHBCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5012670.png)

![N-(3'-chloro-3-biphenylyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5012681.png)
![6',7'-dimethoxy-1'-(2-phenylethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B5012689.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5012713.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012723.png)

![1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5012744.png)
![1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5012750.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5012753.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5012758.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5012770.png)